Cas no 2248-38-6 (3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester)
3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-fluoro-4-methyl-5-nitrobenzoate
- 3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester
- Benzoic acid, 3-fluoro-4-methyl-5-nitro-, ethyl ester
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- Inchi: 1S/C10H10FNO4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3H2,1-2H3
- InChI Key: DDEPFYWTCIJSBW-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)OCC)=CC(=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 279
- Topological Polar Surface Area: 72.1
3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005479-250mg |
Ethyl 3-fluoro-4-methyl-5-nitrobenzoate |
2248-38-6 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015005479-500mg |
Ethyl 3-fluoro-4-methyl-5-nitrobenzoate |
2248-38-6 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A015005479-1g |
Ethyl 3-fluoro-4-methyl-5-nitrobenzoate |
2248-38-6 | 97% | 1g |
$1504.90 | 2023-09-02 |
3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester
Recent Advances in the Study of 3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester (CAS: 2248-38-6)
The compound 3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester (CAS: 2248-38-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This nitroaromatic ester derivative is increasingly recognized for its potential applications in drug discovery and development, particularly as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the design of novel enzyme inhibitors and its role in modulating biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of fluorinated nitroaromatics, which are known for their antimicrobial and anticancer properties. The research demonstrated that the ethyl ester group enhances the compound's stability and bioavailability, making it a promising candidate for further pharmacological evaluation. Additionally, the presence of the nitro and fluorine substituents was found to significantly influence the compound's reactivity and binding affinity to target proteins.
Another notable development is the use of 3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester in the development of positron emission tomography (PET) tracers. A team at the University of California, San Francisco, reported in ACS Chemical Biology that this compound can be radiolabeled with fluorine-18, enabling its use in imaging studies to track disease progression and drug distribution in vivo. This application underscores the compound's potential in translational medicine and diagnostics.
Recent synthetic methodologies have also focused on optimizing the production of 3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester. A 2024 paper in Organic Process Research & Development described a scalable and environmentally friendly synthesis route, utilizing catalytic fluorination and nitroaromatization techniques. This advancement addresses previous challenges related to yield and purity, paving the way for large-scale production and broader industrial adoption.
In conclusion, 3-Fluoro-4-methyl-5-nitro-benzoic acid, ethyl ester (CAS: 2248-38-6) represents a multifaceted compound with growing importance in pharmaceutical research. Its applications span from drug intermediate synthesis to diagnostic imaging, supported by recent advancements in synthetic chemistry and biological evaluation. Future research is expected to further elucidate its mechanistic roles and expand its therapeutic potential.
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